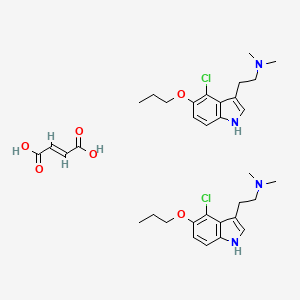
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as AG-1478, and it belongs to the class of tyrosine kinase inhibitors. AG-1478 has been extensively studied for its ability to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
1. Neuropharmacological Research The compound is notably used in neuropharmacological studies, particularly focusing on serotonin (5-HT) receptors. It acts as a 5-HT1B/D receptor agonist, with implications in understanding serotonin's role in thermoregulation. For example, Hagan et al. (1997) demonstrated its effects on body temperature regulation in guinea pigs through serotonin receptor interaction (Hagan, Slade, Gaster, Jeffrey, Hatcher, & Middlemiss, 1997).
2. Pharmacological Methodology This compound is employed to study pharmacological responses in animal models, such as common marmosets and guinea pigs. It serves as a tool to evaluate the efficacy of temperature measurement methods and the response to pharmacological interventions, as discussed by Cilia et al. (1998) in their comparison of rectal and subcutaneous body temperature measurements (Cilia, Piper, Upton, & Hagan, 1998).
3. Behavioral Neuroscience The compound is utilized to investigate the role of different serotonin receptors in behavioral responses. For example, its role in mediating 5-hydroxytryptophan induced myoclonic jerks in guinea pigs, highlighting the involvement of 5-HT1D and 5-HT1A receptors, is researched by Hagan et al. (1995) (Hagan, Hatcher, & Slade, 1995).
4. Optics and Laser Technology The compound's derivatives are explored for their nonlinear optical absorption properties, potentially useful for optical device applications such as optical limiters. Rahulan et al. (2014) investigated a derivative's behavior under different laser intensities, revealing a transition from saturable to reverse saturable absorption (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
5. Molecular Structure Studies The compound's molecular structure and properties, including crystallization and intermolecular interactions, are subjects of research, contributing to the understanding of chemical bonding and molecular interactions. Jasinski et al. (2010) provided insights into the crystal packing features of a related compound, illustrating significant structural properties (Jasinski, Butcher, Al-arique, Yathirajan, & Narayana, 2010).
Eigenschaften
CAS-Nummer |
172378-03-9 |
|---|---|
Produktname |
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate |
Molekularformel |
C34H46Cl2N4O6 |
Molekulargewicht |
677.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(4-chloro-5-propoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/2C15H21ClN2O.C4H4O4/c2*1-4-9-19-13-6-5-12-14(15(13)16)11(10-17-12)7-8-18(2)3;5-3(6)1-2-4(7)8/h2*5-6,10,17H,4,7-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
DMVXZPOKLOHYDW-WXXKFALUSA-N |
Isomerische SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
Synonyme |
3-(2-dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate SKF 99101 SKF 99101H SKF-99101H |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



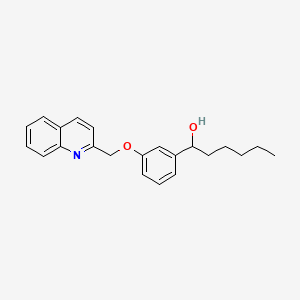
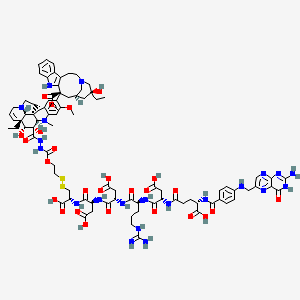
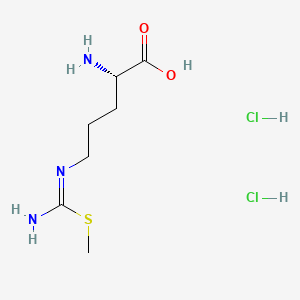
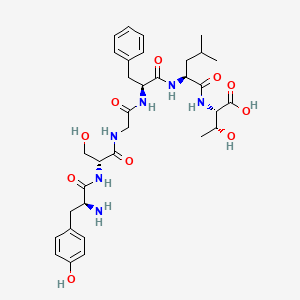
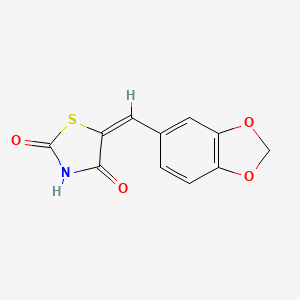
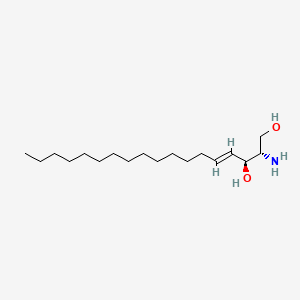
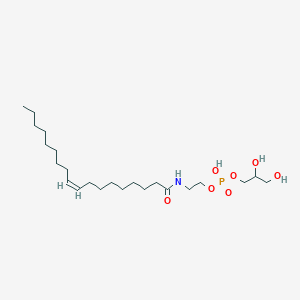
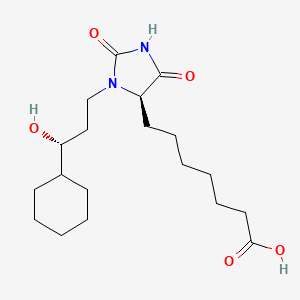
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
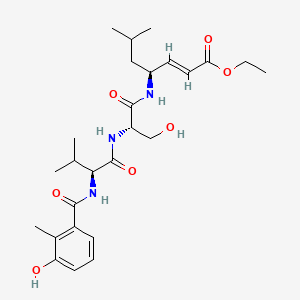
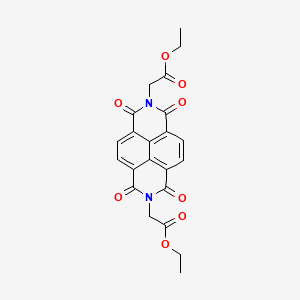
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
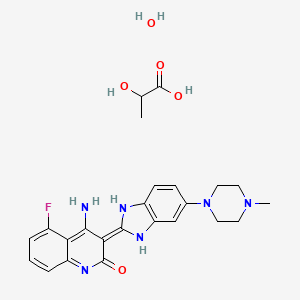
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)